

Theoretical Elemental Composition of $C_{10}H_{12}BrNO_2$

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Compound of Interest

Compound Name: *2-Amino-4-Isopropyl-5-Bromobenzoic Acid*

CAS No.: 859937-44-3

Cat. No.: B3194751

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Before initiating any empirical analysis, we must establish the theoretical baseline. The molecular weight of $C_{10}H_{12}BrNO_2$ is 258.11 g/mol. The theoretical mass fractions dictate the dynamic range required for our analytical instruments.

Element	Atomic Mass (g/mol)	Atoms per Molecule	Total Mass Contribution	Theoretical Mass %
Carbon (C)	12.011	10	120.110	46.53%
Hydrogen (H)	1.008	12	12.096	4.69%
Bromine (Br)	79.904	1	79.904	30.96%
Nitrogen (N)	14.007	1	14.007	5.43%
Oxygen (O)	15.999	2	31.998	12.39%

Core Analytical Workflows: Causality & Methodological Comparison

To fully characterize $C_{10}H_{12}BrNO_2$, the workflow must be bifurcated: one pathway for CHNO determination and a specialized pathway for Bromine, due to its volatility and complex oxidation chemistry.

CHNO Determination: Flash Combustion (Dumas Method)

The gold standard for organic CHNO analysis is dynamic flash combustion[1][2].

- **The Causality:** When the sample is dropped into a $>1000^{\circ}C$ reactor in a pure oxygen environment, the organic matrix is instantly oxidized into uniform gases (CO_2 , H_2O , N_2 , SO_2) [1][3]. The addition of a tin capsule is a deliberate choice; tin oxidation is highly exothermic, creating a localized temperature flash exceeding $1800^{\circ}C$ to ensure complete combustion of refractory compounds[4].
- **The Mechanism:** The resulting gas mixture is passed over a copper catalyst to remove excess oxygen and reduce any formed nitrogen oxides (NO_x) strictly to elemental N_2 [1]. The gases are then separated via Gas Chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD)[1][4].

Bromine Determination: Schöniger Flask vs. ICP-MS

Bromine analysis requires careful matrix destruction to prevent the loss of volatile species.

- **Schöniger Flask Combustion + Ion Chromatography (IC):** This is the optimal method for macro/micro halogen quantification. The sample is combusted in an oxygen-filled flask, and the gases are absorbed into a liquid phase[5][6]. By using an absorbing solution containing hydrogen peroxide (H_2O_2), we force the complete reduction of multiple oxidized bromine species (like bromate) down to a uniform bromide ion (Br^-)[7]. IC is then used for precise quantification, completely bypassing the coprecipitation errors that plague traditional potentiometric titrations[7][8].

- ICP-MS (Inductively Coupled Plasma Mass Spectrometry): If the goal is trace impurity profiling (e.g., meeting USP <232> and <233> guidelines), ICP-MS is required[9][10]. However, because bromine is highly volatile, open-vessel digestion will result in massive analyte loss. Closed-vessel microwave digestion using a mixture of HNO₃ and HCl is mandatory to stabilize the halogens under pressure before introduction into the high-temperature argon plasma[11].

Comparative Data Summary

Parameter	Flash Combustion (CHNO)	Schöniger Flask + IC (Bromine)	ICP-MS (Trace Bromine/Metals)
Target Analytes	C, H, N, O	Br (Macro/Micro levels)	Br, Heavy Metals (Trace levels)
Optimal Sample Size	1 – 5 mg	5 – 20 mg	100 – 500 mg
Sensitivity / Range	0.01% to 100%	0.1% to 100%	Parts-per-trillion (ppt)
Primary Advantage	Rapid, simultaneous multi-element quantification.	Eliminates matrix interferences; highly accurate for halogens.	Unmatched sensitivity; USP <233> compliant.
Limitation	Cannot detect halogens directly.	Labor-intensive sample preparation.	Requires complex closed-vessel digestion to prevent Br volatilization.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system incorporating internal checks, blanks, and calibration standards.

Protocol 1: CHNO Analysis via Flash Combustion

- System Baseline & Calibration: Run three empty tin capsules as blanks to establish the baseline. Calibrate the TCD response using a certified reference material (e.g., Sulfanilamide), bracketing the expected 46.5% C and 5.4% N of C₁₀H₁₂BrNO₂.

- **Sample Weighing:** Using a calibrated microbalance, weigh exactly 2.000 mg of $C_{10}H_{12}BrNO_2$ into a tin capsule. Crimp tightly to exclude atmospheric air[4].
- **Combustion & Reduction:** Drop the capsule into the 1000°C combustion reactor synchronized with an O_2 pulse[1]. The gases flow through the reduction furnace (copper, 600°C) to yield pure CO_2 , H_2O , and N_2 [1].
- **Detection & Validation:** Separate via GC and detect via TCD. Self-Validation Step: Analyze a QC standard every 10 samples. The run is only valid if the absolute drift is $\leq 0.4\%$ [12].

Protocol 2: Bromine Quantification via Schöniger Flask and IC

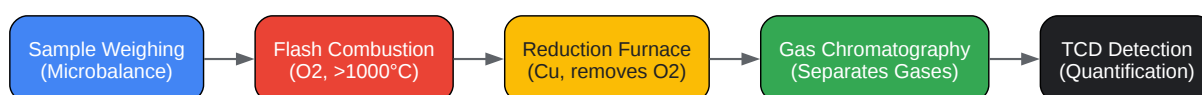
- **Absorption Preparation:** Add 10 mL of an absorbing solution (Milli-Q water + 1% H_2O_2) into a heavy-walled Schöniger flask[7].
- **Sample Loading:** Weigh 10.0 mg of $C_{10}H_{12}BrNO_2$ onto an ashless filter paper. Fold and secure it in the platinum basket attached to the flask stopper[5][6].
- **Ignition:** Purge the flask with pure O_2 for 30 seconds. Seal the flask and ignite the paper remotely using an infrared ignition cabinet to ensure operator safety[5][6].
- **Absorption & Conversion:** Invert the flask and allow it to sit for 30 minutes. The H_2O_2 ensures all bromine species are quantitatively reduced to Br^- [7].
- **IC Analysis & Validation:** Dilute the solution 1:10 and inject it into an Ion Chromatograph. Self-Validation Step: Run a blank absorption solution to rule out reagent contamination, and validate recovery using a known brominated standard (e.g., 4-bromobenzoic acid).

Protocol 3: Trace Elemental Profiling via ICP-MS (USP <233>)

- **Closed-Vessel Digestion:** Weigh 100 mg of sample into a microwave digestion vessel. Add 5 mL concentrated HNO_3 and 1 mL HCl. Seal the vessel immediately to prevent halogen escape[11].

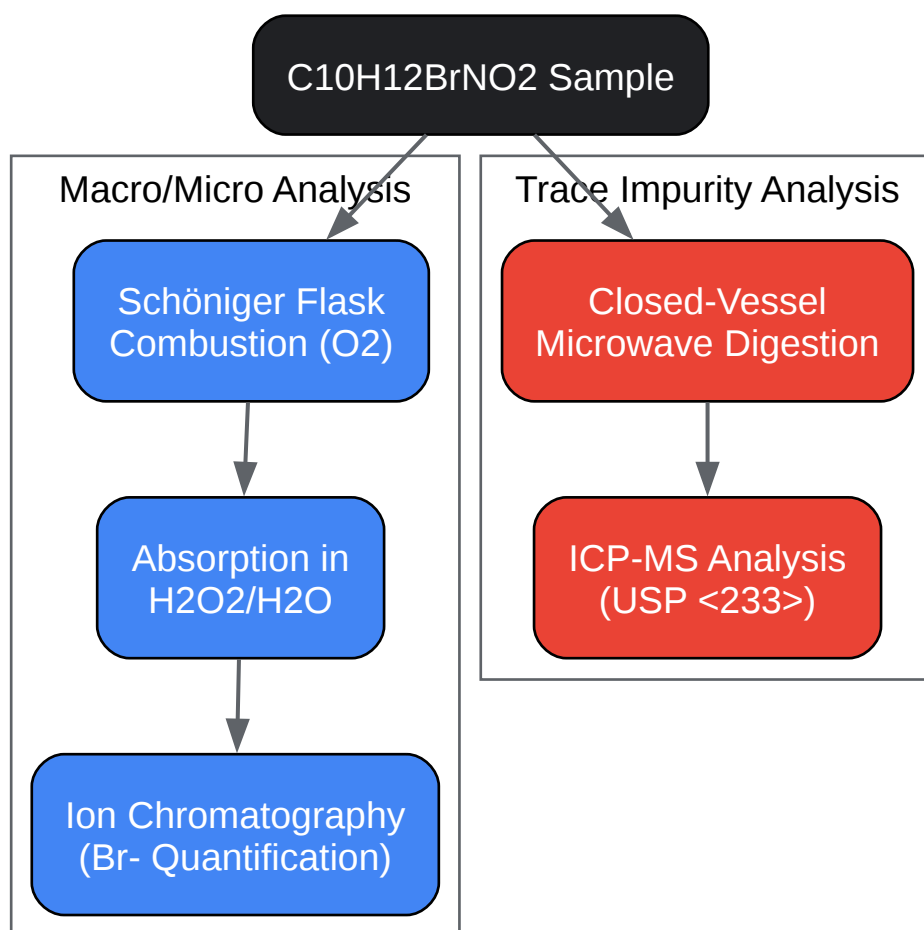
- Microwave Program: Ramp temperature to 200°C over 15 minutes and hold for 20 minutes to completely destroy the organic matrix.
- Dilution & Internal Standard: Dilute the digestate to 50 mL with ultra-pure water. Add Yttrium (⁸⁹Y) or Indium (¹¹⁵In) as an internal standard[10]. Causality: The internal standard corrects for matrix-induced signal suppression and plasma fluctuations.
- ICP-MS Analysis: Monitor the m/z signals for ⁷⁹Br and ⁸¹Br.
- Validation: Per USP <233>, perform a spike recovery test. The system is validated only if the spiked sample yields a recovery between 70% and 150%, and precision drift is NMT 20% [10].

Mechanistic & Workflow Visualizations



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Figure 1: Mechanistic workflow of CHNO flash combustion analysis (Dumas method).



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Figure 2: Comparative analytical pathways for Bromine determination.

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